ethyl 5-hydroxy-1H-pyrazole-3-carboxylate chemical properties
ethyl 5-hydroxy-1H-pyrazole-3-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Hydroxy-1H-Pyrazole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a multitude of biologically active molecules. Its unique structural features, including a reactive pyrazole core, a hydroxyl group capable of tautomerism, and an ethyl ester moiety, endow it with a rich and complex chemical profile. This guide provides a comprehensive exploration of its synthesis, structural characteristics, spectroscopic signature, and chemical reactivity. We delve into the causality behind its properties, offering field-proven insights and detailed experimental protocols to empower researchers in medicinal chemistry and materials science.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Compounds incorporating this scaffold exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5] The success of blockbuster drugs like Celecoxib (an anti-inflammatory) and Rimonabant (an anti-obesity agent) underscores the therapeutic potential of the pyrazole core.[6]
Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (EHPC) is a particularly valuable derivative. Its multifunctionality makes it an ideal intermediate for creating diverse molecular libraries, enabling the exploration of structure-activity relationships in drug discovery programs.[5][7] Understanding its fundamental chemical properties is therefore critical for its effective utilization in the synthesis of novel therapeutic agents and functional materials.[1]
Molecular Structure and Tautomerism
The chemical identity of EHPC is not defined by a single structure but by a dynamic equilibrium between several tautomeric forms. This phenomenon is a defining characteristic of hydroxypyrazoles and governs their reactivity.[8][9]
Theoretically, EHPC can exist in multiple forms, primarily the hydroxy-pyrazole (enol) form and the pyrazolin-5-one (keto) forms.[8][10] Spectroscopic evidence, particularly from Nuclear Magnetic Resonance (NMR) and X-ray crystallography on analogous compounds, indicates that the specific tautomer that predominates is highly dependent on the physical state (solid vs. solution) and the nature of the solvent.[8][11][12] For instance, studies on similar methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate have confirmed that the hydroxy (enol) form is predominant in DMSO solution and is the form that crystallizes from ethanol.[8] This preference is often attributed to the stability conferred by the aromaticity of the pyrazole ring in the enol form.
Below is a diagram illustrating the principal tautomeric equilibrium.
Synthesis and Experimental Protocols
The construction of the EHPC scaffold is most commonly achieved via a cyclocondensation reaction. A prevalent and efficient method involves the reaction of a hydrazine with a malonate derivative. A related synthesis uses the reaction between phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD) to produce the corresponding methyl ester.[8]
Conceptual Synthesis Workflow
The underlying logic of the synthesis involves forming the pyrazole ring by reacting a dinucleophile (hydrazine) with a dielectrophile (a malonate or acetylenedicarboxylate derivative). The hydrazine provides the N-N backbone of the ring, while the three-carbon component is supplied by the other reactant.
Detailed Laboratory Protocol
This protocol is adapted from established procedures for synthesizing analogous pyrazole carboxylates.[8][13][14]
Objective: To synthesize Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate.
Materials:
-
Diethyl acetylenedicarboxylate (DEADC)
-
Hydrazine hydrate (85% solution)
-
Ethanol, absolute
-
Toluene
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a 1:1 solvent mixture of toluene and DCM (e.g., 50 mL of each).
-
Addition of Reactants: To the solvent, add diethyl acetylenedicarboxylate (1 equivalent). Begin stirring and then add hydrazine hydrate (1 equivalent) dropwise at room temperature. Causality Note: The dropwise addition helps to control the initial exothermic reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Evaporate the solvents under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude solid is typically isolated by precipitation. Trituration with a non-polar solvent like hexane can aid in solidification.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure product as a white crystalline solid.[7][8]
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Physicochemical and Spectroscopic Properties
Accurate characterization is essential for confirming the identity and purity of synthesized EHPC.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₆H₈N₂O₃ | [15] |
| Molecular Weight | 156.14 g/mol | [16] |
| Appearance | White crystalline solid | [7] |
| Solubility | Soluble in common organic solvents like DMSO and alcohols | [7] |
| CAS Number | 85230-37-1 | [16] |
Table 2: Spectroscopic Data Summary
The following data are based on typical values for closely related 5-hydroxypyrazole structures.[8][12]
| Technique | Characteristic Peaks / Signals | Interpretation |
| ¹H NMR | δ 11.0-12.5 (s, 1H), δ ~9.5 (br s, 1H), δ ~5.9 (s, 1H), δ 4.2 (q, 2H), δ 1.3 (t, 3H) | -OH proton, NH proton, Pyrazole CH at C4, -OCH₂ CH₃, -OCH₂CH₃ |
| ¹³C NMR | δ ~165, δ ~160, δ ~130, δ ~95, δ ~60, δ ~14 | Ester C =O, Pyrazole C -OH (C5), Pyrazole C -COOEt (C3), Pyrazole C H (C4), -OC H₂CH₃, -OCH₂C H₃ |
| FT-IR (cm⁻¹) | ~3200 (br), ~3000, ~1720, ~1650, ~1250 | O-H / N-H stretch, C-H stretch, Ester C=O stretch, Ring C=O (keto tautomer), C-O stretch |
| Mass Spec (EI) | m/z 156 (M⁺) | Molecular ion peak corresponding to C₆H₈N₂O₃ |
Expert Insight: In ¹H NMR, the signals for the OH and NH protons are often broad and their chemical shifts are highly dependent on solvent and concentration. The sharp singlet around 5.9 ppm is a key diagnostic signal for the proton at the C4 position of the pyrazole ring.[8]
Chemical Reactivity and Synthetic Utility
The reactivity of EHPC is dictated by its three primary functional domains: the pyrazole ring (specifically the N1-H and C4-H), the C5-hydroxyl group, and the C3-ethyl ester.
-
N-H Acidity and N-Alkylation/Acylation: The proton on the N1 nitrogen is acidic and can be readily removed by a base. The resulting pyrazolate anion is a potent nucleophile, facilitating reactions with various electrophiles (e.g., alkyl halides, acyl chlorides) to yield N1-substituted derivatives.[17] This is a cornerstone reaction for modifying the pyrazole core.
-
O-H Acidity and O-Alkylation/Acylation: The hydroxyl group at C5 is also acidic. Its reactivity is in competition with the N1-H. The regioselectivity (N- vs. O-alkylation) can often be controlled by judicious choice of base, solvent, and electrophile, a critical consideration in synthetic design.
-
Ester Group Transformations: The ethyl ester at the C3 position is susceptible to standard ester chemistry. It can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions.
-
Electrophilic Aromatic Substitution: The pyrazole ring is considered electron-rich and aromatic, making it amenable to electrophilic substitution. The C4 position is the most activated site for such reactions (e.g., halogenation, nitration) due to the directing effects of the two nitrogen atoms.[3][4]
Conclusion
Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is more than just a chemical intermediate; it is a gateway to a vast chemical space of high-value compounds. Its properties are defined by a delicate interplay of aromaticity, tautomerism, and the reactivity of its multiple functional groups. A thorough understanding of its synthesis, spectroscopic behavior, and reaction pathways, as detailed in this guide, is paramount for any scientist seeking to leverage its synthetic potential in the pursuit of novel drugs and advanced materials.
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